molecular formula C9H8FNO B1344566 5-Fluoro-3,4-dihydroquinolin-2(1H)-one CAS No. 116434-95-8

5-Fluoro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B1344566
M. Wt: 165.16 g/mol
InChI Key: DOFDWRKGYCKMIE-UHFFFAOYSA-N
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Description

5-Fluoro-3,4-dihydroquinolin-2(1H)-one, or 5-F-Q2, is an organic compound belonging to the quinoline family. It is a fluorinated analogue of the parent compound quinoline-2-one. 5-F-Q2 has been studied extensively in the laboratory due to its potential applications in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

Fluorinated Heterocycles in Pharmaceutical and Agrochemical Industries

Fluorinated heterocycles are critical in the pharmaceutical and agrochemical industries. Rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate are used to synthesize various fluorinated heterocycles, including 5-fluoropyridin-2(1H)-ones. These processes depend on the directing group and follow different reaction pathways, contributing to the diverse synthesis of these compounds, as elucidated through detailed density functional theory (DFT) studies (Wu et al., 2017).

Enantiomerically Pure 3,4-Dihydroquinolin-2(1H)-ones

3,4-Dihydroquinolin-2(1H)-ones hold potential biological and pharmacological significance. Utilizing enantiomerically pure benzothiazines, derived from intramolecular addition of a sulfoximine-stabilized carbanion to an alpha,beta-unsaturated ester, a series of these compounds can be synthesized under mild conditions, showcasing their relevance in organic synthesis and potential applications in medicinal chemistry (Harmata & Hong, 2007).

Interaction of Fluorinated Quinazolinones with Lysozyme

The interaction of 7-fluoro-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one with lysozyme has been extensively studied, shedding light on its potential biological interactions. Various spectrophotometric methods were employed to understand this interaction, complemented by circular dichroism, NMR studies, and molecular docking. The importance of fluorine in these interactions and the compound's cytotoxicity against cancer cells like HeLa were also investigated, providing valuable insights into the biological applications of fluorinated quinazolinones (Hemalatha et al., 2016).

Tandem Reaction for Substituted 3,4-Dihydroquinolin-2-ones

An efficient tandem reaction combining radical and ionic processes has been developed to synthesize substituted 3,4-dihydroquinolin-2-ones. This approach provides a practical strategy for synthesizing these compounds from simple precursors under neutral conditions, highlighting their importance in the pharmaceutical sector (Zhou et al., 2009).

Organocatalytic Transformation for Fluorinated Quinolinones

An organocatalytic one-pot multistep transformation involving Knoevenagel condensation/aza-Michael addition/electrophilic fluorination has been developed. This method synthesizes fluorinated 2,3-dihydroquinolin-4(1H)-one derivatives with high yields and diastereoselectivities, demonstrating the compound's versatility and potential in various applications (Li et al., 2012).

properties

IUPAC Name

5-fluoro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h1-3H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFDWRKGYCKMIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627963
Record name 5-Fluoro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3,4-dihydroquinolin-2(1H)-one

CAS RN

116434-95-8
Record name 5-Fluoro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The suspension of 3-(2-fluoro-6-nitrophenyl)propanoic acid (6.0 g, 28 mmol) and 10% Pd-C (300 mg) in MeOH was hydrogenated under H2 (4 atm) for 3 h. After filtration, the filtrate was concentrated in vacuo to afford 5-Fluoro-3,4-dihydroquinolin-2(1H)-one (4.6 g) as a slightly brown solid. This crude product was used in the next step without further purification.
Quantity
6 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
300 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of diethyl 2-(2-amino-6-fluorobenzyl)malonate (146-3; 2.0 g, 0.00706 mol)) in acetic acid (20 mL) was added hydrochloric acid (20 mL). The reaction mixture was heated at 90° C. for 1 h. The reaction mixture was cooled to room temperature and then poured into ice cold water. It was extracted with ethyl acetate (3×40 mL). The combined organic layer was washed with 10% aqueous sodium hydroxide solution, saturated aqueous sodium chloride solution, dried over sodium sulphate and concentrated under vacuum to afford the title compound. 1H NMR (400 MHz, DMSO) δ 10.219 (s, 1H), 7.164-7.108 (q, J=7.6 Hz, 1H), 6.769-6.725 (t, J=8.4 Hz, 1H), 6.684-6.664 (d, J=8.0 Hz, 1H), 2.871-2.832 (t, J=7.6 Hz, 2H), 2.472-2.434 (t, J=8.0 Hz, 2H). MS (M+1): 166.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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